Nap-ouabain

Description

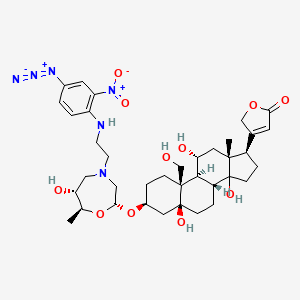

Structure

2D Structure

Properties

CAS No. |

68613-44-5 |

|---|---|

Molecular Formula |

C37H52N6O11 |

Molecular Weight |

756.8 g/mol |

IUPAC Name |

3-[(3S,5S,8R,9S,10R,11R,13R,17R)-3-[[(2R,6R,7S)-4-[2-(4-azido-2-nitroanilino)ethyl]-6-hydroxy-7-methyl-1,4-oxazepan-2-yl]oxy]-5,11,14-trihydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C37H52N6O11/c1-21-30(46)17-42(12-11-39-27-4-3-23(40-41-38)14-28(27)43(50)51)18-32(53-21)54-24-5-8-35(20-44)33-26(6-9-36(35,48)15-24)37(49)10-7-25(22-13-31(47)52-19-22)34(37,2)16-29(33)45/h3-4,13-14,21,24-26,29-30,32-33,39,44-46,48-49H,5-12,15-20H2,1-2H3/t21-,24-,25+,26+,29+,30+,32-,33+,34+,35-,36-,37?/m0/s1 |

InChI Key |

BICSGSOPCZUGJV-UXGVZPBUSA-N |

SMILES |

CC1C(CN(CC(O1)OC2CCC3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)CO)CCNC7=C(C=C(C=C7)N=[N+]=[N-])[N+](=O)[O-])O |

Isomeric SMILES |

C[C@H]1[C@@H](CN(C[C@@H](O1)O[C@H]2CC[C@@]3([C@@H]4[C@@H](CC[C@@]3(C2)O)C5(CC[C@@H]([C@]5(C[C@H]4O)C)C6=CC(=O)OC6)O)CO)CCNC7=C(C=C(C=C7)N=[N+]=[N-])[N+](=O)[O-])O |

Canonical SMILES |

CC1C(CN(CC(O1)OC2CCC3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)CO)CCNC7=C(C=C(C=C7)N=[N+]=[N-])[N+](=O)[O-])O |

Synonyms |

N-(ouabain)-N'-(2-nitro-4-azidophenyl)ethylenediamine NAP-ouabain |

Origin of Product |

United States |

Synthesis and Structural Elucidation Strategies of Nap Ouabain

Synthetic Methodologies for Derivatization from Parent Ouabain (B1677812)

The primary synthetic route to Nap-ouabain involves a targeted chemical modification of the rhamnose sugar moiety of the parent ouabain molecule. This process can be broken down into two principal steps: periodate (B1199274) oxidation followed by reductive amination. sigmaaldrich.com

First, the rhamnose portion of ouabain is subjected to oxidation using sodium periodate (NaIO₄). This reaction specifically cleaves the vicinal diol (adjacent hydroxyl groups) within the rhamnose ring, resulting in the formation of a dialdehyde (B1249045) derivative. sigmaaldrich.comresearchgate.net This step is crucial as it opens the sugar ring and introduces reactive aldehyde functional groups necessary for the subsequent coupling reaction.

| Reaction Step | Reagents | Key Transformation | Reference |

| Oxidation | Ouabain, Sodium periodate (NaIO₄) | Cleavage of rhamnose vicinal diol to form a dialdehyde | sigmaaldrich.comresearchgate.net |

| Reductive Amination | Oxidized Ouabain, N-(2-nitro-4-azidophenyl)ethylenediamine, Sodium cyanoborohydride (NaBH₃CN) | Covalent coupling of the "Nap" moiety to the ouabain backbone | sigmaaldrich.comresearchgate.netphysiology.org |

Spectroscopic and Chromatographic Techniques for Structural Confirmation (Excluding basic identification data)

Confirming the intricate structure of a complex derivative like this compound requires a suite of advanced analytical techniques that go beyond simple identification. These methods are essential for verifying the covalent modifications and ensuring the integrity of the steroid backbone and the attached sugar-probe conjugate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive NMR analysis is fundamental for structural elucidation. While basic 1D ¹H and ¹³C NMR provide initial confirmation, 2D NMR techniques are indispensable for unambiguous assignment of the complex structure. nih.govuni-mainz.deemerypharma.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons within the steroid core and the modified rhamnose-Nap moiety. This is critical for confirming that the steroid rings (A, B, C, and D) remain intact post-synthesis. nih.govemerypharma.comgithub.io

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons. emerypharma.comresearchgate.netgithub.iowisc.edu The phase of the HSQC peaks can also provide DEPT-like information, distinguishing between CH, CH₂, and CH₃ groups. github.io

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. HMBC is arguably the most powerful tool for connecting different parts of the molecule. For this compound, it would be used to confirm the linkage between the modified rhamnose unit and the ethylenediamine (B42938) bridge of the Nap moiety, and to verify the attachment points of the various hydroxyl and other functional groups on the steroid skeleton. uni-mainz.deresearchgate.netgithub.iowisc.edu

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight, allowing for the confirmation of the elemental formula of this compound. hplc.eu More advanced tandem mass spectrometry (MS/MS) techniques are used to probe the structure through controlled fragmentation. By analyzing the fragmentation pattern, researchers can deduce the connectivity of the molecule, confirming the presence of the intact ouabain aglycone, the modified rhamnose, and the attached Nap group. unige.chnih.gov

| Technique | Information Yielded | Application to this compound Confirmation | Reference |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity of atoms (¹H-¹H, ¹H-¹³C direct and long-range) | Unambiguous assignment of all protons and carbons; confirmation of the covalent linkage between the ouabain and Nap moieties. | nih.govuni-mainz.deemerypharma.comresearchgate.netgithub.iowisc.edu |

| High-Resolution MS (HRMS) | Exact molecular weight and elemental formula | Verification that the final product has the correct chemical formula corresponding to this compound. | hplc.eu |

| Tandem MS (MS/MS) | Structural information from fragmentation patterns | Confirmation of the major structural components (aglycone, modified sugar, Nap group) and their connectivity. | unige.chnih.gov |

Strategies for Stereochemical Control and Purity Assessment in Research Batches

The synthesis of a complex molecule like this compound, which possesses numerous chiral centers, requires stringent control over stereochemistry and purity to ensure that the final product is a single, well-defined entity.

Stereochemical Control: The parent ouabain molecule has a defined stereochemistry, which is expected to be retained in the steroid core during the derivatization process. polypeptide.com However, the oxidation of the rhamnose ring and subsequent reductive amination can potentially introduce new stereocenters or lead to a mixture of diastereomers. The opening of the rhamnose ring creates a more flexible chain, and the reduction of the Schiff base intermediates may not be perfectly stereoselective.

Thermodynamic vs. Kinetic Control: The choice of reaction conditions (temperature, solvent, reducing agent) can influence the stereochemical outcome of the reduction step. Strategies often aim for thermodynamic control to favor the most stable diastereomer. plos.org

Catalyst-Controlled Glycosylation: In the broader field of cardiac glycoside synthesis, catalyst-controlled methods, such as those using organoboron catalysts, are employed to achieve high regio- and stereoselectivity in glycosylation reactions. uni-mainz.de While the synthesis of this compound involves modification rather than de novo glycosylation, the principles of controlling stereochemistry at the sugar moiety are relevant.

Purity Assessment: Ensuring the purity of a research batch of this compound is critical for its use as a reliable scientific tool. High-Performance Liquid Chromatography (HPLC) is the primary technique for this assessment.

Chiral HPLC: Given the potential for the formation of diastereomers during the synthesis, chiral chromatography is an essential tool for purity assessment. This technique uses a chiral stationary phase (CSP) that can interact differently with diastereomers, allowing for their separation and quantification. sigmaaldrich.comefpia.euacs.org The ability to resolve and isolate a single diastereomer is crucial, as different stereoisomers can have different binding affinities and biological activities. A combination of achiral and chiral chromatography, sometimes in series, may be employed to resolve all potential isomeric impurities. sigmaaldrich.com

| Strategy | Description | Relevance to this compound | Reference |

| Stereoselective Reaction Conditions | Optimization of solvent, temperature, and reagents to favor the formation of a single desired stereoisomer. | Minimizing the formation of diastereomeric mixtures during the reductive amination step. | polypeptide.complos.org |

| Reversed-Phase HPLC | Separation based on hydrophobicity to assess overall purity and remove non-isomeric impurities. | Standard quality control to ensure the batch is free from starting materials and reaction by-products. | nih.govnih.gov |

| Chiral HPLC | Separation of stereoisomers (enantiomers or diastereomers) using a chiral stationary phase. | Essential for separating potential diastereomers of this compound formed during synthesis and ensuring stereochemical purity. | sigmaaldrich.comefpia.euacs.org |

Molecular and Cellular Mechanisms of Action

Primary Target Interaction with Na+/K+-ATPase

Nap-ouabain, like its parent compound ouabain (B1677812), directly targets the Na+/K+-ATPase, an essential enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane of animal cells. frontiersin.org The interaction of this compound with this enzyme is fundamental to its utility as a research probe.

Binding Kinetics and Equilibrium Studies on Na+/K+-ATPase

This compound is designed for photoaffinity labeling, a technique that allows for the identification of binding sites on a target protein. Studies utilizing radiolabeled this compound, specifically [3H]this compound, have been instrumental in identifying the components of the Na+/K+-ATPase that form the ouabain binding site.

Research on the Na+/K+-ATPase purified from dog kidney outer medulla demonstrated that [3H]this compound specifically labels the α-subunit of the enzyme. oup.com This covalent labeling is dependent on photolysis and is protectable by an excess of unlabeled ouabain, indicating that this compound occupies the specific cardiac glycoside binding site. Further investigations have shown that photoaffinity labels derived from cardiac glycosides, such as this compound, can label both the α and β subunits, suggesting their close proximity within the enzyme complex. nih.gov

While detailed kinetic parameters such as association (kon) and dissociation (koff) rate constants for this compound are not extensively documented in publicly available literature, the principle of its use relies on its high affinity for the ouabain-binding site, which is a well-characterized feature of the parent molecule, ouabain. Ouabain itself binds with high affinity to the E2P conformation of the Na+/K+-ATPase. frontiersin.org The affinity of ouabain can vary depending on the isoform of the α-subunit, with some isoforms exhibiting higher sensitivity than others. mdpi.com For instance, the shark rectal gland Na+/K+-ATPase binds ouabain with a dissociation constant (Kd) of approximately 0.7 nM. pnas.org It is inferred that this compound possesses a comparable high affinity to allow for specific binding prior to photo-induced covalent attachment.

Table 1: Photoaffinity Labeling Studies with this compound on Na+/K+-ATPase

| Compound | Enzyme Source | Labeled Subunit(s) | Key Finding | Reference |

| [3H]this compound | Dog Kidney Medulla | α-subunit | Confirmed specific binding to the α-subunit. | oup.com |

| Photoaffinity Probes | Eel Electrophorus | α and β subunits | Suggests close proximity of α and β subunits at the binding site. | nih.gov |

Conformational Changes Induced in Na+/K+-ATPase Upon "this compound" Binding

The binding of cardiac glycosides, including ouabain and by extension this compound, to the Na+/K+-ATPase is conformation-specific. These ligands preferentially bind to and stabilize the E2P, or phosphorylated, conformation of the enzyme. frontiersin.org This stabilization effectively locks the enzyme in an inactive state, preventing the conformational changes necessary for ion transport, such as the transition back to the E1 form to bind intracellular Na+.

Modulation of Na+/K+-ATPase Pumping Activity (Inhibition/Activation)

The primary and most well-documented effect of ouabain and its derivatives, including this compound, on the Na+/K+-ATPase is potent inhibition of its ion-pumping activity. mdpi.com By binding to the extracellular side of the α-subunit, these compounds block the enzymatic cycle. This inhibition leads to an increase in intracellular sodium concentration and a decrease in intracellular potassium concentration.

The inhibitory effect of ouabain is concentration-dependent. While high concentrations lead to near-complete inhibition of the pump, some studies have suggested that at very low, sub-nanomolar concentrations, ouabain might stimulate the pump's activity, though this remains a topic of ongoing research. mdpi.com However, the principal action of ouabain, and the intended action of this compound in experimental settings, is the cessation of ion transport. In experiments using this compound for photoaffinity labeling, the inhibition of Na+/K+-ATPase activity is a given, as the covalent binding permanently inactivates the enzyme. Studies have shown that a significant reduction in Na,K-ATPase activity, for instance by 50% through ouabain infusion, can occur without immediately altering bulk ion transport in certain tissues, suggesting the presence of a functional reserve of the enzyme. nih.gov

Downstream Intracellular Signaling Cascades

Beyond its canonical role as an ion pump inhibitor, the binding of ouabain to the Na+/K+-ATPase initiates a cascade of intracellular signaling events. The Na+/K+-ATPase acts as a signal transducer, where ouabain binding to the receptor complex triggers protein kinase cascades. google.com It is important to note that the following sections describe the signaling pathways activated by the parent compound, ouabain. Specific research on the downstream signaling effects of this compound is limited, as its primary application is in identifying the binding site through photoaffinity labeling.

Src-Dependent Signaling Pathways (e.g., Activation, Phosphorylation)

A key event in ouabain-induced signaling is the activation of the non-receptor tyrosine kinase, Src. The Na+/K+-ATPase exists in a pre-formed complex with Src. google.comnih.gov Upon ouabain binding to the Na+/K+-ATPase, Src kinase is activated. nih.govutoledo.edu This activation is not a result of changes in intracellular ion concentrations but rather a direct consequence of the conformational change in the Na+/K+-ATPase upon ouabain binding.

The activation of Src involves its autophosphorylation at tyrosine 418 (Tyr-418). researchgate.net Once activated, Src can phosphorylate a variety of downstream effector proteins, initiating multiple signaling cascades. This interaction is crucial for many of the subsequent cellular effects of ouabain. The disruption of the Na+/K+-ATPase/Src complex can block ouabain-induced activation of downstream pathways like the ERK1/2 cascade. google.com

Epidermal Growth Factor Receptor (EGFR) Transactivation

Following the activation of Src kinase by ouabain, one of the significant downstream events is the transactivation of the Epidermal Growth Factor Receptor (EGFR). nih.govphysiology.org This process occurs without the need for EGF, the natural ligand for the receptor. The ouabain-activated Src kinase phosphorylates the EGFR, thereby initiating its signaling cascade. researchgate.net

This Src-mediated transactivation of the EGFR leads to the activation of the Ras/Raf/MEK/ERK signaling pathway. utoledo.edupnas.org The activation of this pathway is implicated in various cellular responses, including cell proliferation. nih.gov For example, in autosomal dominant polycystic kidney disease (ADPKD) cells, ouabain-induced proliferation is dependent on the activation of the EGFR-Src-B-Raf-MEK/ERK pathway. nih.gov The entire signaling complex, including the Na+/K+-ATPase, Src, and EGFR, is often localized within specialized membrane microdomains called caveolae. nih.govnih.gov

Table 2: Key Proteins in Ouabain-Induced Signaling

| Protein | Role in the Pathway | Mechanism of Activation/Involvement | Reference |

| Na+/K+-ATPase | Primary receptor and signal transducer | Binds ouabain, leading to conformational changes and initiation of signaling. | google.com |

| Src | Key non-receptor tyrosine kinase | Forms a complex with Na+/K+-ATPase; activated upon ouabain binding. | nih.govutoledo.edu |

| EGFR | Receptor tyrosine kinase | Transactivated by Src-mediated phosphorylation in response to ouabain. | nih.govresearchgate.net |

| ERK1/2 | Downstream MAP kinases | Activated via the Ras/Raf/MEK pathway following EGFR transactivation. | pnas.org |

Mitogen-Activated Protein Kinase (MAPK) Cascades (e.g., ERK1/2, p38 MAPK)

This compound, a derivative of ouabain, influences several intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascades. These cascades are crucial for regulating a variety of cellular processes. The interaction of ouabain and its derivatives with the Na+/K+-ATPase can trigger the activation of different MAPK pathways, such as the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and p38 MAPK pathways. nih.govmdpi.comfrontiersin.org

The activation of ERK1/2 by ouabain has been observed in various cell types. nih.govphysiology.orgnih.gov For instance, in freshly isolated rat salivary (parotid acinar) epithelial cells, while ouabain alone only slightly increases ERK1/2 phosphorylation, it significantly potentiates the phosphorylation of ERK1/2 induced by submaximal concentrations of the muscarinic receptor ligand carbachol. nih.gov This potentiation has an EC50 of approximately 100 μM and involves Protein Kinase C (PKC), Src, and changes in intracellular calcium concentration, but not reactive oxygen species (ROS) generation or epidermal growth factor receptor (EGFR) transactivation. nih.gov In other cell types, the activation of ERK1/2 by ouabain is a central part of a signaling cascade and can lead to activation levels 3 to 10 times or more above basal levels. physiology.org This more robust activation often involves ROS production, PKC, Src activation, and EGFR transactivation. physiology.org

Conversely, p38 MAPK, another member of the MAPK family, is also affected by ouabain. nih.gov Studies comparing the effects of palytoxin (B80417) and ouabain, both of which are ligands for the Na+,K+-ATPase, have shown differential activation of MAP kinases. nih.gov While ouabain activates ERK to a greater extent than palytoxin, palytoxin activates JNK and p38 more strongly. nih.gov In some cellular contexts, the binding of ouabain to the Na,K-ATPase leads to conformational changes that trigger the activation of the p38 MAPK signaling pathway, which has been linked to cell death in non-rodent cells. nih.govresearchgate.net In contrast, in rodent cells with ouabain-resistant Na,K-ATPase, ouabain binding induces different conformational changes that lead to the activation of the ERK1/2 signaling pathway, promoting cell survival. nih.govresearchgate.net

The interplay between these pathways is complex. For example, in some instances, ouabain can activate both ERK1/2 and p38 MAPK. nih.gov Furthermore, the activation of these MAPK pathways can be influenced by other signaling molecules and cellular conditions. biologists.com

Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Pathway Activation

This compound can activate the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism. acs.orgresearchgate.netnih.govfrontiersin.org The binding of ouabain to the Na+/K+-ATPase can initiate a signaling cascade that leads to the activation of PI3K and its downstream effector, Akt (also known as Protein Kinase B). acs.orgresearchgate.net

Research has shown that ouabain treatment can stimulate the activity of the class IA PI3K (PI3K1A). acs.orgnih.gov This activation of PI3K1A by ouabain has been observed to be independent of Src kinase in certain cell types. acs.org For instance, in SYF cells (which are deficient in Src family kinases) and their Src-replete counterparts, ouabain was still able to activate PI3K1A and the downstream kinase Akt. acs.org This suggests that Src is not a mandatory component for the ouabain-induced activation of the PI3K/Akt pathway. acs.org The activation of PI3K leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates Akt. acs.org

The activation of Akt by ouabain has been demonstrated in various cell lines, including non-differentiated SK-N-SH neuroblastoma cells. researchgate.net In these cells, ouabain stimulates the phosphorylation of Akt in a concentration- and time-dependent manner. researchgate.net This activation of the PI3K/Akt pathway is implicated in promoting cell survival and differentiation. researchgate.net

Furthermore, the activation of the PI3K/Akt pathway by ouabain has been shown to be important in cardioprotection. nih.gov Ouabain preconditioning can protect the heart against ischemia-reperfusion injury, and this protection is dependent on the activation of PI3K-IA and subsequent Akt phosphorylation. nih.gov

Modulation of Reactive Oxygen Species (ROS) Generation

This compound can modulate the generation of Reactive Oxygen Species (ROS), which are chemically reactive molecules containing oxygen that play a significant role in cell signaling and homeostasis. nih.govresearchgate.net The interaction of ouabain with the Na+/K+-ATPase can lead to a rapid increase in intracellular ROS. nih.gov This effect has been observed in various cell types, including cardiac myocytes. nih.gov The generation of ROS appears to be an essential second messenger in some of the signaling pathways activated by ouabain. nih.gov

For example, in cardiac myocytes, ouabain-induced ROS generation is involved in hypertrophic responses. nih.gov Antioxidants like N-acetylcysteine (NAC) and vitamin E can prevent the ouabain-induced increase in ROS and subsequently block or reduce several of its downstream effects, including the activation of MAP kinases and the induction of certain genes. nih.gov However, not all of ouabain's effects are ROS-dependent. The induction of the c-fos gene and the activation of AP-1 by ouabain are not sensitive to NAC, indicating the existence of ROS-independent pathways. nih.gov Similarly, the ouabain-induced rise in intracellular calcium in rat cardiac myocytes is not prevented by NAC, suggesting that ROS generation is not necessary for this particular effect. nih.gov

In human glioblastoma cells, ouabain-induced apoptosis is linked to ROS generation. nih.gov This ROS production is not dependent on calcium overload or NADPH oxidation but is regulated by the phosphorylation of p66Shc, a protein involved in oxidative stress-induced apoptosis. nih.gov Ouabain treatment increases the phosphorylation of p66Shc, and knocking down this protein inhibits ouabain-induced ROS generation. nih.gov

Interestingly, in some contexts, ouabain has been shown to decrease ROS production. researchgate.net For instance, following optic nerve axotomy in vitro, ouabain was found to decrease ROS production, which was associated with a neuroprotective effect. researchgate.net This suggests that the effect of this compound on ROS generation can be context-dependent, varying with the cell type and the specific physiological or pathological conditions.

Nuclear Factor-kappa B (NF-κB) Translocation and Gene Regulation

This compound can influence the activity of Nuclear Factor-kappa B (NF-κB), a crucial transcription factor family that regulates the expression of numerous genes involved in inflammation, immunity, cell survival, and proliferation. nih.govnih.govmdpi.comwikipedia.orgfrontiersin.org In its inactive state, NF-κB is typically sequestered in the cytoplasm by inhibitory proteins called IκBs. mdpi.comwikipedia.org Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and degradation. wikipedia.org This allows the activated NF-κB to translocate into the nucleus, where it binds to specific DNA sequences and regulates gene transcription. wikipedia.org

Ouabain has been shown to modulate NF-κB activity. In a model of inflammation induced by lipopolysaccharide (LPS) in the rat hippocampus, pretreatment with a low dose of ouabain was found to block the LPS-induced nuclear translocation of the NF-κB subunit RELA (p65). nih.gov This inhibition of NF-κB translocation was associated with a decrease in the expression of pro-inflammatory genes like inducible nitric oxide synthase (iNOS) and interleukin-1β (IL-1β). nih.gov Ouabain also prevented the LPS-induced degradation of the NF-κB inhibitor, IκB, in the cytoplasm. nih.gov These findings suggest that ouabain can exert anti-inflammatory effects by interfering with the NF-κB signaling pathway. nih.gov

The regulation of gene expression by ouabain is not limited to NF-κB. Partial inhibition of the Na+/K+-ATPase by ouabain in neonatal rat cardiac myocytes has been shown to regulate the expression of several early and late response genes, including those encoding subunits of the Na+/K+-ATPase itself. nih.govutoledo.edu For example, ouabain can increase the mRNA levels of the β1 subunit and decrease the mRNA levels of the α3 subunit of the Na+/K+-ATPase. nih.govutoledo.edu These effects on gene expression are mediated by complex signaling pathways that can be both dependent on and independent of changes in intracellular ion concentrations. frontiersin.org In rat cerebellum granule cells, a high concentration of ouabain affected the expression of numerous genes, particularly those involved in intracellular signaling and transcription regulation. plos.org

Protein Kinase C (PKC) and Other Protein Kinase Activation Profiles

This compound can activate Protein Kinase C (PKC), a family of protein kinases that play a crucial role in various cellular signaling pathways, controlling processes like cell growth, differentiation, and apoptosis. nih.govcdnsciencepub.com The interaction of ouabain with the Na+/K+-ATPase can trigger the translocation and activation of PKC. nih.gov

In neonatal rat cardiac myocytes, ouabain has been shown to cause a rapid and sustained stimulation of PKC translocation from the cytosol to the particulate fraction. nih.gov This activation involves both Ca2+-dependent and Ca2+-independent PKC isoforms, including the alpha, delta, and epsilon isoforms. nih.gov The ouabain-induced activation of ERK1/2 in these cells is blocked by PKC inhibitors, indicating that PKC is an upstream regulator of the ERK1/2 cascade in this context. nih.gov This activation of PKC by ouabain is also dependent on the presence of extracellular calcium. nih.gov

In undifferentiated SH-SY5Y neuroblastoma cells, the toxic effect of ouabain has been associated with PKC activity, as a PKC inhibitor could neutralize this toxicity. researchgate.net Furthermore, in retinal ganglion cells, the pro-survival effect of ouabain involves the activation of PKC-δ. mdpi.com

Besides PKC, ouabain can activate a range of other protein kinases. As discussed previously, these include members of the MAPK family (ERK1/2 and p38 MAPK) and the PI3K/Akt pathway. nih.govacs.orgresearchgate.net In cardiac myocytes, the inhibition of Na+/K+-ATPase by ouabain can also lead to the activation of Ca2+-calmodulin kinase (CaM kinase) and protein kinase A (PKA). cdnsciencepub.com The activation of these various protein kinases by ouabain highlights its ability to trigger multiple, and sometimes interconnected, signaling cascades that can lead to diverse cellular responses.

Modulation of Intracellular Ion Homeostasis (Excluding ion concentration values)

Effects on Intracellular Sodium Dynamics

This compound, by its nature as a derivative of the Na+/K+-ATPase inhibitor ouabain, directly influences intracellular sodium dynamics. nih.govaopwiki.orgfrontiersin.org The primary function of the Na+/K+-ATPase is to maintain the electrochemical gradients of sodium and potassium ions across the plasma membrane by actively transporting sodium out of the cell and potassium into the cell. mdpi.com Inhibition of this pump by ouabain leads to a reduction in sodium efflux, resulting in an accumulation of intracellular sodium. aopwiki.orgfrontiersin.org

This elevation of intracellular sodium is a key initiating event that triggers a cascade of downstream cellular responses. aopwiki.org The increased intracellular sodium alters the driving force for other ion transport systems that are coupled to the sodium gradient. A prime example is the sodium-calcium exchanger (NCX), which under normal conditions extrudes calcium from the cell. aopwiki.orgfrontiersin.org When intracellular sodium levels rise, the efficacy of the NCX in removing calcium is reduced, and in some cases, it can even reverse its direction of transport, leading to an influx of calcium. frontiersin.org

Consequences for Intracellular Calcium Signaling (e.g., Via Na+/Ca2+ Exchanger)

The primary and most well-documented mechanism of ouabain involves its selective binding to and inhibition of the Na+/K+-ATPase, an essential ion pump in the plasma membrane of most animal cells. nih.govphysiology.org This inhibition disrupts the normal extrusion of sodium ions (Na+) from the cell, leading to a progressive increase in the intracellular Na+ concentration ([Na+]i). physiology.org

The elevated [Na+]i directly alters the electrochemical gradient that drives the sodium-calcium exchanger (NCX). researchgate.net The NCX, which typically expels calcium ions (Ca2+) from the cell in exchange for Na+ influx, can reverse its direction of transport when intracellular Na+ levels rise sufficiently. nih.gov This reverse-mode operation of the NCX results in the influx of Ca2+ into the cytoplasm, thereby increasing the intracellular Ca2+ concentration ([Ca2+]i). nih.govphysiology.org In the context of cardiac muscle cells, this elevation in cytosolic Ca2+ enhances the storage of Ca2+ in the sarcoplasmic reticulum, leading to a more forceful contraction, which is the basis of its positive inotropic effect. nih.gov

Beyond this canonical pathway, research indicates more complex signaling roles. In some cells, such as arterial myocytes, low, nanomolar concentrations of ouabain have been shown to augment Ca2+ transients evoked by hormones without causing a detectable increase in the bulk cytosolic Na+ concentration. physiology.org This phenomenon suggests a localized action of ouabain within specific cellular microdomains. It is hypothesized that ouabain acts on a subpopulation of Na+/K+-ATPase pumps clustered with NCX in restricted spaces between the plasma membrane and the sarcoplasmic or endoplasmic reticulum, affecting local ion concentrations and Ca2+ signaling without altering the global cytosolic environment. physiology.org

Furthermore, the effect of ouabain on [Ca2+]i is not solely a consequence of ion flux changes. The Na+/K+-ATPase also functions as a signal transducer. Ouabain binding can activate intracellular signaling cascades, such as the Ras/MAPK pathway, which are themselves necessary for the full manifestation of ouabain-induced increases in [Ca2+]i in cardiac myocytes. physiology.org

Table 1: Effects of Ouabain on Intracellular Ion Concentrations and Exchanger Activity

| Parameter | Effect of Ouabain | Consequence | Primary Mechanism |

|---|---|---|---|

| Intracellular Na+ ([Na+]i) | Increase | Alters Na+ gradient | Inhibition of Na+/K+-ATPase pump. physiology.org |

| Na+/Ca2+ Exchanger (NCX) Activity | Shift to reverse mode | Ca2+ influx | Elevated [Na+]i. nih.gov |

| Intracellular Ca2+ ([Ca2+]i) | Increase | Modulation of cellular processes (e.g., muscle contraction) | Reverse mode of NCX; Signal transduction pathways. nih.govphysiology.org |

| Hormone-Evoked Ca2+ Transients | Augmentation (at low doses) | Enhanced Ca2+ signaling | Localized Na+ pump inhibition in microdomains. physiology.org |

Interaction with Other Cellular Components and Signaling Platforms

The signaling functions of ouabain are intricately linked to specialized microdomains of the plasma membrane known as lipid rafts and their invaginated subset, caveolae. frontiersin.orgutoledo.edu These domains are enriched in cholesterol, sphingolipids, and a variety of signaling proteins, functioning as critical platforms for organizing and regulating signal transduction. nih.govphysiology.org A significant fraction of the cell's Na+/K+-ATPase is localized within these caveolar/lipid raft domains. nih.gov

This subpopulation of the Na+/K+-ATPase is considered the "signaling pool." When ouabain binds to these pumps, it initiates protein-protein interactions and activates downstream signaling pathways, a function distinct from the pump's ion transport role. utoledo.edu The integrity of these membrane microdomains is essential for this signaling. Experimental disruption of lipid rafts by depleting cholesterol, or genetic knockout of key structural proteins like caveolin-1 (B1176169), significantly attenuates or completely abolishes ouabain-induced signaling cascades, such as the activation of the ERK pathway. utoledo.eduscispace.com This demonstrates that caveolae provide the necessary structural scaffold to assemble the Na+/K+-ATPase with its signaling partners. utoledo.edu

Caveolin-1, the principal structural protein of caveolae in many cell types, plays a direct and pivotal role in ouabain-mediated signaling. nih.gov The alpha-subunit of the Na+/K+-ATPase contains specific, conserved binding motifs that allow it to physically interact with caveolin-1. utoledo.edu This interaction is not static; it is dynamically regulated by ouabain. utoledo.eduresearchgate.net

Studies have shown that ouabain treatment promotes the association between the Na+/K+-ATPase and caveolin-1 in a time- and dose-dependent manner. utoledo.eduresearchgate.net This enhanced interaction facilitates the recruitment of other signaling molecules, such as the non-receptor tyrosine kinase Src, into a multi-protein complex. The formation of this Na+/K+-ATPase-Src-caveolin signalosome within the caveolae is a crucial early step in activating downstream pathways. utoledo.edu In cells genetically deficient in caveolin-1, the ability of ouabain to activate signaling pathways like ERK1/2 is markedly diminished, even if other components of the signaling machinery are present in non-caveolar lipid rafts. nih.gov This underscores the essential role of the direct interaction with caveolin-1 in organizing an efficient and functional signaling platform for the Na+/K+-ATPase. nih.gov

Table 2: Ouabain-Regulated Interactions within Caveolae

| Interacting Proteins | Effect of Ouabain | Functional Consequence | Supporting Evidence |

|---|---|---|---|

| Na+/K+-ATPase & Caveolin-1 | Increases association | Stabilizes signaling complex, facilitates recruitment of other proteins | Co-immunoprecipitation studies show increased binding post-ouabain treatment. utoledo.eduresearchgate.net |

| Na+/K+-ATPase & Src Kinase | Promotes recruitment to the complex | Activation of tyrosine kinase signaling cascades (e.g., EGFR/Ras/ERK) | Formation of a Na+/K+-ATPase-Src-caveolin complex upon ouabain binding. utoledo.edu |

There is compelling evidence for a functional and physical interplay between the Na+/K+-ATPase and the Na+/H+ Exchanger-1 (NHE-1), a key regulator of intracellular pH. researchgate.netnih.gov The activity of these two transporters appears to be interdependent. Research in human kidney proximal tubule cells has demonstrated that the stimulatory effects of low, picomolar concentrations of ouabain on Na+/K+-ATPase activity are contingent upon the presence and function of NHE-1. nih.gov

In cell lines expressing NHE-1, ouabain stimulates Na+/K+-ATPase activity and phosphorylation. researchgate.net Conversely, in cells with very low NHE-1 expression, this effect is absent. nih.gov Pharmacological inhibition of NHE-1 with specific inhibitors like EIPA also prevents the ouabain-mediated stimulation of the Na+/K+-ATPase. nih.gov Furthermore, ouabain treatment has been shown to increase the physical association between the Na+/K+-ATPase α1-subunit and NHE-1. researchgate.netnih.gov This regulatory crosstalk suggests that NHE-1 is a critical component of the Na+/K+-ATPase signalosome in certain cell types, potentially influencing intracellular Na+ dynamics and, consequently, Na+/Ca2+ exchange and intracellular Ca2+. ahajournals.orgplos.org

Ouabain's influence on intracellular Ca2+ extends beyond the plasma membrane to the regulation of Ca2+ release from intracellular stores, primarily the endoplasmic/sarcoplasmic reticulum. This is mediated through its effects on inositol (B14025) 1,4,5-trisphosphate receptors (IP3Rs) and ryanodine (B192298) receptors (RyRs). nih.gov Ouabain can trigger oscillations in intracellular Ca2+ by activating both IP3Rs and RyRs. nih.gov

One proposed mechanism involves a direct physical interaction between the N-terminus of the Na+/K+-ATPase α-subunit and the IP3R. nih.gov Ouabain binding to the pump is thought to trigger a conformational change that stimulates the IP3R to release Ca2+, a process that can occur independently of IP3 generation. nih.gov Additionally, ouabain-activated signaling cascades can lead to an increase in the production of the signaling molecule IP3 itself, which then binds to and opens IP3R channels. frontiersin.org

Structure Activity Relationships Sar for Nap Ouabain and Analogues

Identification of Key Structural Motifs for Na+/K+-ATPase Binding Affinity

The binding of ouabain (B1677812) and its derivatives, including Nap-ouabain, to the Na+/K+-ATPase is a highly specific interaction governed by a collection of key structural features on the ligand. These motifs work in concert to ensure high-affinity binding to a deep pocket within the transmembrane domain of the enzyme's α-subunit. researchgate.netresearchgate.net

The fundamental structure of ouabain consists of a steroid nucleus, a five-membered unsaturated lactone ring at the C17 position, and a rhamnose sugar moiety at the C3 position. researchgate.net The steroid core, with its characteristic U-shaped cis-fusion of the A/B and C/D rings, is crucial for correctly positioning the molecule within the binding site. researchgate.netplos.orgnih.gov

The lactone ring is a critical determinant of binding and inhibitory activity. It is thought to insert itself deep into a cleft in the Na+/K+-ATPase, where it can form hydrogen bonds and other interactions with the protein. researchgate.netnih.gov The sugar moiety, while not essential for binding, significantly enhances the affinity of the compound. researchgate.net

In this compound, a tritiated N-azido-nitrophenyl (NAP) group is introduced, which acts as a photoactivatable cross-linker. This modification allows for the formation of a covalent bond with the enzyme upon UV irradiation, permanently labeling the amino acids in close proximity to the binding site. Studies utilizing [3H]this compound have successfully labeled the α-polypeptide of the Na+/K+-ATPase, confirming it as the primary binding subunit. researchgate.net

Table 1: Key Structural Features of Ouabain for Na+/K+-ATPase Binding

| Structural Motif | Role in Binding |

| Steroid Nucleus | Provides the foundational scaffold for interaction. The specific stereochemistry (cis-A/B and cis-C/D ring junctions) is critical for the correct orientation within the binding pocket. researchgate.netnih.gov |

| Lactone Ring (C17) | Essential for high-affinity binding and inhibitory activity. It is believed to be the first part of the molecule to enter the binding site. nih.gov |

| Sugar Moiety (C3) | Enhances binding affinity, though its removal does not completely abolish binding. researchgate.net |

| Hydroxyl Groups | Participate in hydrogen bonding with amino acid residues in the binding pocket, contributing to the stability of the complex. researchgate.net |

Influence of Derivatization on Target Isoform Selectivity

The Na+/K+-ATPase exists as multiple isozymes, each composed of different α and β subunit isoforms. researchgate.net These isoforms exhibit tissue-specific expression and varying affinities for cardiac glycosides. researchgate.net The derivatization of ouabain can significantly impact its selectivity for these different isoforms.

The α-subunit is the primary determinant of ouabain sensitivity, and there are four known α-isoforms in mammals (α1, α2, α3, and α4). researchgate.net For instance, rodent α1 isoforms are notably less sensitive to ouabain than the α2, α3, and α4 isoforms. This difference in sensitivity is attributed to specific amino acid substitutions at the extracellular border of the first transmembrane segment. nih.gov

Studies on various ouabain analogues have shown that modifications to both the sugar moiety and the steroid core can alter isoform preference. For example, certain synthetic modifications at the C17 lactone ring and the C3 sugar position of ouabain have led to the development of analogues with enhanced selectivity for the sperm-specific α4 isoform, a target for male contraception.

While specific data on the isoform selectivity of this compound itself is limited, the principles derived from other ouabain derivatives suggest that the introduction of the NAP group could potentially influence its interaction with different α-subunits. The primary use of this compound as a photoaffinity label, however, has been more focused on identifying the general binding pocket rather than exploiting subtle isoform differences.

Table 2: Relative Ouabain Affinity of Human Na+/K+-ATPase α-Isoforms

| Isoform | Relative Ouabain Affinity | Tissue Distribution (Examples) |

| α1 | Low | Ubiquitous, Kidney, Heart |

| α2 | High | Muscle, Brain, Heart |

| α3 | High | Brain, Heart |

| α4 | High | Testis (sperm) |

Note: Relative affinities can vary between species. researchgate.netresearchgate.net

Correlation Between Structural Modifications and Signaling Pathway Activation Profiles

Beyond its role as an ion pump, the Na+/K+-ATPase also functions as a signal transducer. The binding of ouabain can trigger a variety of intracellular signaling cascades, often independently of its inhibitory effect on ion transport. These signaling events are initiated by a conformational change in the enzyme upon ouabain binding, which leads to the activation of partner proteins such as the non-receptor tyrosine kinase Src.

Activation of the Na+/K+-ATPase-Src receptor complex can lead to the downstream activation of multiple pathways, including the Ras-Raf-MEK-ERK pathway and the phosphoinositide 3-kinase (PI3K)-Akt pathway. These pathways are involved in regulating a wide range of cellular processes, including gene expression, cell growth, proliferation, and apoptosis.

The specific signaling profile activated can be influenced by the structure of the cardiac glycoside. Different ouabain analogues can induce distinct conformational changes in the Na+/K+-ATPase, leading to biased signaling, where certain pathways are preferentially activated over others.

The structural modification in this compound, the NAP group, is designed for covalent attachment and is not primarily intended to modulate signaling. However, the act of binding itself, prior to photoactivation, would be expected to initiate the same signaling cascades as native ouabain. The permanent attachment of this compound upon UV irradiation could potentially lead to a sustained and prolonged activation of these signaling pathways, a feature that could be exploited in experimental settings to study the long-term consequences of Na+/K+-ATPase-mediated signaling.

Computational Modeling and Docking Studies to Predict Binding Modes

Computational modeling and docking studies have been invaluable in visualizing the interaction between ouabain and the Na+/K+-ATPase at the atomic level. These in silico approaches complement experimental data from photoaffinity labeling and mutagenesis studies to build a comprehensive picture of the binding site.

Molecular docking simulations have confirmed that ouabain binds to a pocket located in the extracellular portion of the α-subunit, spanning several transmembrane helices. researchgate.net These models show the lactone ring inserting deep into the cavity, while the sugar moiety remains closer to the extracellular surface. researchgate.net

These computational studies have also been instrumental in understanding the structural basis for isoform selectivity. For example, modeling has illustrated how amino acid substitutions in the ouabain-resistant rat α1 isoform create a steric hindrance that prevents the deep binding of ouabain observed in the sensitive isoforms. nih.gov

While specific docking studies on this compound are not widely reported, the established models for ouabain provide a strong foundation for predicting its binding mode. The addition of the flexible NAP group would likely be accommodated within the binding pocket, and modeling could be used to predict its orientation and proximity to specific amino acid residues, thereby guiding the interpretation of photoaffinity labeling experiments. These computational tools are essential for rationalizing the structure-activity relationships observed and for the future design of novel ouabain analogues with desired properties.

Pharmacological Effects in Preclinical Models

In Vitro Cellular Effects

The compound Nap-ouabain, a derivative of ouabain (B1677812), elicits a wide range of effects on various cell types in preclinical studies. These effects are primarily mediated through its interaction with the Na+/K+-ATPase, which functions not only as an ion pump but also as a signal transducer. mdpi.comresearchgate.net The cellular responses to this compound are often cell-type specific and concentration-dependent. mdpi.com

Modulation of Cell Proliferation and Growth in Various Cell Lines

This compound demonstrates a dual role in regulating cell proliferation, either stimulating or inhibiting growth depending on the cell line and its concentration. nih.gov In some cancer cell lines, such as the human breast cancer cell line SK-BR-3, this compound has been shown to decrease the proliferation rate in a dose-dependent manner, as indicated by a reduced Ki67 index. mdpi.compreprints.org Similarly, in human lung cancer H292 cells, it inhibits spheroidal tumor growth. plos.org In contrast, at low, non-toxic concentrations, ouabain has been observed to stimulate proliferation in certain cell types, including primary vascular smooth muscle cells and renal epithelial cells. imrpress.com For instance, LLC-PK1 pig kidney epithelial cells exhibit increased proliferation when treated with nanomolar concentrations of ouabain. nih.gov This stimulatory effect is often linked to the activation of signaling pathways like the PI3K/Akt/mTOR pathway, which can lead to an upregulation of Na+/K+-ATPase expression. nih.gov Conversely, in human cancer cells like BT20 and DU145, ouabain fails to activate this pathway and instead inhibits cell growth. nih.gov The differential response is intrinsically linked to the cell's ability to replete cellular Na+/K+-ATPase in response to the compound. researchgate.net

Table 1: Effects of this compound on Cell Proliferation in Different Cell Lines

| Cell Line | Effect on Proliferation | Concentration | Reference |

| LLC-PK1 (Pig Kidney Epithelial) | Stimulated | 1–50 nM | nih.gov |

| BT20 (Human Breast Cancer) | Inhibited | Not specified | nih.gov |

| DU145 (Human Prostate Cancer) | Inhibited | Not specified | nih.gov |

| H292 (Human Lung Cancer) | Inhibited | 0–30 pM | plos.org |

| SK-BR-3 (Human Breast Cancer) | Decreased | 10⁻⁹ to 10⁻⁵ M | mdpi.com |

| Primary Vascular Smooth Muscle Cells | Stimulated | 1 nmol/L | imrpress.com |

| Primary Rat Renal Epithelial Cells | Stimulated | 1 nmol/L | imrpress.com |

Induction of Programmed Cell Death (Apoptosis, Oncosis) in Sensitive Cell Types

This compound can induce programmed cell death in various cell types, with the specific mode of death (apoptosis or oncosis) often depending on the cell line and experimental conditions. In SK-BR-3 breast cancer cells, this compound has a pro-apoptotic effect, with the percentage of apoptotic cells increasing in a dose-dependent manner. nih.gov This finding is supported by studies on other cancer cell lines, including DU-145 prostate cancer cells and triple-negative breast cancer cells, where ouabain also promotes apoptosis. nih.gov The mechanism can involve mitochondria-mediated pathways, potentially triggered by an increase in intracellular calcium concentration. nih.gov

In some instances, particularly with prolonged exposure or in specific cell types like MDCK cells, ouabain induces a form of cell death termed "oncosis," which exhibits features of both necrosis and apoptosis. nih.govresearchgate.net This is characterized by cell swelling, a hallmark of oncosis, alongside nuclear condensation and caspase-3 activation, which are typically associated with apoptosis. researchgate.netresearchgate.net This necrotic-like cell death can be triggered independently of the inhibition of the Na+/K+ pump's ion-translocating function. researchgate.net

Effects on Cell Differentiation and Gene Expression

This compound has been shown to influence cell differentiation and alter gene expression profiles. By regulating signaling pathways initiated by its binding to Na+/K+-ATPase, it can interfere with processes of cell differentiation and growth. researchgate.net In primary cultures of neural precursor cells from the rat dentate gyrus, ouabain was found to promote differentiation into neurons and increase dendritic branching. researchgate.net

Furthermore, ouabain treatment can lead to changes in the expression of various genes. For example, in MDCK cells, nanomolar concentrations of ouabain can induce changes in the transcriptome. mdpi.com Studies have shown that ouabain can modulate the expression of genes related to cell cycle control, such as the cell cycle inhibitor p21cip. researchgate.net The expression of Na+/K+-ATPase subunits themselves can also be altered by ouabain treatment. In SK-BR-3 cells, exposure to ouabain resulted in significant changes in the gene expression of the α1, α2, and β1 subunits of the Na+/K+ pump. mdpi.compreprints.org

Regulation of Cell Adhesion and Migration Processes

This compound exerts significant regulatory effects on cell adhesion and migration. It has been demonstrated to suppress the migratory behavior of human lung cancer H292 cells at physiological concentrations. plos.org This inhibitory effect on migration is mediated through the suppression of key regulatory proteins such as focal adhesion kinase (FAK), Akt, and cell division cycle 42 (Cdc42). plos.org The mechanism appears to be dependent on reactive oxygen species (ROS). plos.org In RPE cells, ouabain reduces cell migration by causing the dephosphorylation of p130cas and by inducing a separation between the nucleus and the centrosome. plos.org

In addition to inhibiting migration, this compound can also modulate cell adhesion. In SK-BR-3 cells, it was observed to decrease the ability of the cells to adhere to a VCAM-1 substrate. mdpi.com Conversely, at low, non-toxic concentrations, ouabain can enhance cell-cell adhesion. researchgate.netcellphysiolbiochem.com In CHO fibroblasts, physiological concentrations of ouabain were shown to increase cell adhesion mediated by β1-β1 interactions of the Na+,K+-ATPase. researchgate.net In MDCK cells, nanomolar ouabain enhances the cellular content of adherens junction proteins like E-cadherin and β-catenin. cellphysiolbiochem.com

Impact on Tight Junction Function and Epithelial Permeability

This compound exhibits a dual, concentration-dependent effect on tight junction (TJ) function and epithelial permeability. At high, toxic concentrations (e.g., 1 μM), ouabain disrupts TJs, leading to a decrease in transepithelial electrical resistance (TER) and an increase in the permeability to molecules like mannitol (B672) and inulin. nih.govresearchgate.net This is associated with the disassembly of TJ proteins from the cell membrane. nih.gov

In contrast, at low, non-toxic concentrations (e.g., 10-50 nM), ouabain can enhance the sealing properties of TJs. nih.govresearchgate.net This is evidenced by a consistent increase in TER and a decrease in the paracellular flux of neutral molecules like dextran. nih.gov This modulation is accompanied by changes in the levels and distribution of specific claudin proteins, which are key components of TJs. nih.gov The signaling pathways involving c-Src and ERK1/2 have been implicated in mediating these effects. nih.gov The inhibition of Na,K-ATPase activity by ouabain has been shown to prevent the formation of tight junctions in a process that appears to be dependent on intracellular sodium levels. molbiolcell.org

Table 2: Effects of this compound on Tight Junction Permeability in MDCK Cells

| Ouabain Concentration | Effect on Transepithelial Electrical Resistance (TER) | Effect on Paracellular Permeability | Reference |

| 1 μM | Decreased | Increased | nih.gov |

| 10 nM | Increased by 80% (after 3 days) | Decreased | nih.gov |

| 50 nM | Increased by 281% (after 3 days) | Not specified | nih.gov |

Influence on Cellular Metabolism and Energetics

This compound can significantly impact cellular metabolism and energetics. By inhibiting the Na+/K+-ATPase, it disrupts the ion gradients crucial for various cellular processes, including nutrient transport. nih.gov In psoriatic keratinocytes, ouabain was found to impair the absorption of various amino acids and significantly inhibit glutathione (B108866) metabolism. nih.gov This leads to reduced intracellular levels of cysteine and glutathione, inducing oxidative stress. nih.gov The study suggested that ouabain downregulates the cystine transporter SLC7A11, likely through the inhibition of the Akt/mTOR/beclin signaling pathway. nih.gov

The disruption of the Na+/K+ pump's function can lead to a depletion of ATP, as the cell expends energy to try and restore ion balance. nih.gov This energy depletion can contribute to the cytotoxic effects of the compound. nih.gov In rat skeletal muscle, ouabain has been shown to stimulate glycogen (B147801) synthesis and reduce glucose oxidation, indicating a direct influence on metabolic pathways. mdpi.com Furthermore, studies on isolated gill cells of oysters showed that ouabain-sensitive respiration, which indicates the energy demand for ion regulation via Na+/K+-ATPase, constitutes a significant portion of the total cellular oxygen demand. mdpi.com

Based on a comprehensive review of scientific literature, there is no specific chemical compound identified as "this compound." The research findings consistently refer to the well-documented cardiac glycoside, ouabain .

It is possible that "this compound" may be a typographical error, a specific laboratory shorthand, or a novel derivative that is not yet described in publicly available scientific literature. All preclinical research detailing effects on the cardiovascular, central nervous, renal, and skeletal muscle systems in animal models is attributed to the parent compound, ouabain.

Therefore, we are unable to provide an article focusing solely on "this compound" as requested. Should the subject of interest be ouabain , we can proceed with generating a detailed article according to the provided outline. Please confirm if you wish to proceed with an article on ouabain .

Investigation of Na+/k+ Atpase Isoform Specificity

Differential Binding Affinities for α1, α2, α3, and α4 Isoforms

No data is available in the scientific literature detailing the specific binding affinities (e.g., K_d_ or IC_50_ values) of Nap-ouabain for the individual α1, α2, α3, and α4 isoforms of the Na+/K+-ATPase.

Isoform-Specific Activation or Inhibition of Ion Transport Function

There are no published studies that measure and compare the effects of this compound on the ion transport activity of each specific Na+/K+-ATPase α-isoform.

Genetic Approaches to Modulate Isoform Expression and Study "this compound" Effects in Transgenic Models

No studies utilizing transgenic models (e.g., knockout or knock-in mice with altered α-isoform expression) to investigate the specific physiological or cellular effects of this compound have been found in the available literature.

Preclinical Exploration of Biological and Therapeutic Potential

Oncology Research Applications

The potential of ouabain (B1677812) as an anticancer agent is being explored due to its ability to induce cell death and inhibit proliferation in various cancer models. nih.govfrontiersin.org Its effects are multifaceted, impacting not only the cancer cells directly but also the surrounding tumor microenvironment.

Anti-proliferative Effects in Cancer Cell Lines

Ouabain has demonstrated significant anti-proliferative and cytotoxic effects across a range of human cancer cell lines, often in a dose- and time-dependent manner. nih.gov Research indicates that nanomolar concentrations of ouabain can significantly decrease the viability of various cancer cells, including lung, cervical, colon, breast, and melanoma cancer cell lines. nih.govdovepress.commdpi.com

The mechanisms underlying these anti-proliferative effects are diverse and include the induction of different forms of cell death, such as apoptosis and autophagy. nih.gov For instance, in A549 (lung cancer), HeLa (cervical cancer), and HCT116 (colon cancer) cells, ouabain treatment leads to a dose-dependent increase in apoptosis. frontiersin.org This is often accompanied by an increase in intracellular reactive oxygen species (ROS) and the generation of DNA double-strand breaks. nih.gov Furthermore, ouabain has been shown to induce cell cycle arrest, for example, blocking SK-BR-3 breast cancer cells in the G0 phase. mdpi.com In melanoma cells, it can trigger G2/M phase arrest. dovepress.com

Interactive Table: Anti-proliferative Effects of Ouabain on Various Cancer Cell Lines

| Cell Line | Cancer Type | Observed Effects | Key Findings | Citations |

|---|---|---|---|---|

| A549 | Lung Cancer | Decreased cell viability, induced apoptosis, increased ROS production. | Apoptotic rates increased from 5.73% to 27.77% with 100 nM ouabain. | nih.gov, frontiersin.org |

| HeLa | Cervical Cancer | Decreased cell viability, induced apoptosis, increased ROS production. | Apoptotic rates increased from 4.43% to 13.87% with 100 nM ouabain. | nih.gov, frontiersin.org |

| HCT116 | Colon Cancer | Decreased cell viability, induced apoptosis, increased ROS production. | Apoptotic rates increased from 5.73% to 18.30% with 100 nM ouabain. | nih.gov, frontiersin.org |

| SK-BR-3 | Breast Cancer | Decreased proliferation (Ki67 index), cell cycle arrest at G0, necrosis. | Proliferation rate (Ki67) decreased from 61.68% to 19.31%. | mdpi.com |

| AGS | Gastric Cancer | Inhibited cell proliferation, migration, and invasion. | Significantly suppressed migration and invasion in a dose-dependent manner (0.4-1.6 μM). | iiarjournals.org |

| A375 & SK-Mel-28 | Melanoma | Inhibited proliferation, induced apoptosis (A375), G2/M cell cycle arrest. | Exhibited strong antiproliferative effects at nanomolar levels. | dovepress.com |

| Ehrlich Tumor (ET) | Ascitic Carcinoma | Decreased cell number and viability in vitro, reduced tumor growth in vivo. | In vitro cytotoxicity observed at 1000 μM. | sciencebiology.org |

Senolytic Activity in Preclinical Cancer Models

Cellular senescence is a state of irreversible growth arrest that can act as a barrier against tumor initiation. However, senescent cells can also accumulate and secrete a range of factors, known as the senescence-associated secretory phenotype (SASP), which can paradoxically promote tumor progression. The selective elimination of these senescent cells by "senolytic" drugs is an emerging anti-cancer strategy.

Ouabain has been identified as a senolytic agent, capable of selectively killing senescent cells. This activity is particularly relevant in the context of oncogene-induced senescence (OIS), a key tumor-suppressive mechanism that is active in premalignant lesions. Studies have shown that cardiac glycosides like ouabain can eliminate senescent cells, including those induced by oncogenes such as N-Ras. This suggests a potential therapeutic application in targeting pre-cancerous lesions to prevent malignant transformation.

Modulation of Tumor Microenvironment Components

The tumor microenvironment (TME), which includes non-cancerous cells like mesenchymal stem cells (MSCs) and tumor-associated fibroblasts (TAFs), plays a critical role in cancer progression. Ouabain has been shown to modulate components of the TME.

In vitro studies using a co-culture model with the SK-BR-3 breast cancer cell line, MSCs, and TAFs revealed a multi-level effect of ouabain. mdpi.com While having a significant cytotoxic and anti-proliferative effect on the tumor cells, ouabain did not significantly influence the TAFs or their normal counterparts. mdpi.com Following exposure to ouabain, SK-BR-3 cells showed decreased expression of immunophenotypic markers such as CD29, Her2, and Vascular Endothelial Growth Factor (VEGF). mdpi.com This indicates that ouabain can interfere with key signaling molecules involved in tumor growth, angiogenesis, and adhesion. mdpi.com In an in vivo model of Ehrlich ascitic tumor, ouabain treatment reduced the number of neutrophils and macrophages in the peritoneum while increasing lymphocytes, suggesting an immunomodulatory effect within the TME. sciencebiology.org

Neurological Research Applications

The fundamental role of the Na+/K+-ATPase in maintaining electrochemical gradients makes it essential for neuronal excitability and central nervous system function. frontiersin.org Consequently, ouabain's inhibitory action on this pump has significant implications for neurological processes, with research pointing towards both modulatory and protective effects.

Potential Modulatory Effects on Neuronal Excitability

By inhibiting the Na+/K+-ATPase, ouabain leads to an increase in intracellular sodium. wikipedia.org This alters the gradient for the sodium-calcium exchanger (NCX), leading to an increase in intracellular calcium. frontiersin.org This cascade of ionic changes can directly modulate neuronal excitability.

Inhibition of the Na+/K+-ATPase can lead to neuronal depolarization, which in turn can trigger calcium influx and neurotransmitter release. frontiersin.org Studies have shown that ouabain can interfere with multiple neurotransmitter systems, including the cholinergic, noradrenergic, and glutamatergic systems. frontiersin.org For example, it can cause the release of acetylcholine, independent of external calcium, by mobilizing intracellular calcium stores. frontiersin.org In demyelinated nerve fibers, ouabain has been shown to reverse conduction abnormalities, suggesting it can modulate nerve impulse transmission in pathological states. neurology.org

Role in Neuroprotection in in vitro or Animal Models

Contrary to its toxic effects at high concentrations, low, nanomolar concentrations of ouabain have demonstrated neuroprotective properties in various preclinical models. frontiersin.orgmdpi.com This suggests a dose-dependent dual role for the compound in the nervous system. frontiersin.org

In a rat model of neuroinflammation induced by lipopolysaccharide (LPS), low-dose ouabain pretreatment was found to have an anti-inflammatory effect in the hippocampus. mdpi.com It has also shown neuroprotective effects in models of Alzheimer's disease, where it was found to regulate microglial polarization and reduce the production of inflammatory mediators. mdpi.com In an optic nerve transection model, ouabain promoted the survival of retinal ganglion cells by activating autophagy and inhibiting neuroinflammation. mdpi.com Furthermore, ouabain has been reported to prevent excitotoxic neuronal cell death by modulating the interaction between the NCX and N-methyl-D-aspartate (NMDA) receptors. mdpi.com These findings highlight the potential of low-dose ouabain as a therapeutic candidate for various neurodegenerative and neuroinflammatory conditions. frontiersin.orgmdpi.com

Reproductive Biology Research Applications

Ouabain, a cardiac glycoside traditionally known for its use as an arrow poison and later as a therapeutic for cardiac conditions, has become a significant subject of research in reproductive biology. sciencedaily.comnewatlas.com Its potential applications are primarily linked to its interaction with a specific enzyme crucial for sperm function.

Male Contraception Research (e.g., Sperm Motility Modulation)

Research has identified Ouabain as a promising scaffold for developing a non-hormonal male contraceptive pill. mdpi.comaau.edu The core of this research lies in Ouabain's ability to inhibit sperm motility, a critical factor for fertilization. newatlas.com Preclinical studies have demonstrated that Ouabain and its derivatives can significantly reduce the swimming ability of sperm. newatlas.comaau.edu

Scientists have focused on creating modified versions, or analogues, of Ouabain that can achieve this contraceptive effect without the associated cardiac toxicity of the original compound. aau.edu By structurally modifying the Ouabain molecule—specifically by removing a sugar group and replacing its lactone group with a triazole group—researchers have developed derivatives that effectively render sperm unable to swim. aau.edu In studies involving rats, these analogues were shown to successfully curb fertility. The effect is also suggested to be reversible, as the target protein is only found on mature sperm, meaning sperm cells produced after cessation of treatment should not be affected. aau.edu

Clinical studies in humans have previously suggested a correlation between Ouabain and reduced fertility, further bolstering its investigation as a contraceptive agent. aau.edu

Interactive Data Table: Preclinical Effects of Ouabain Analogues on Sperm Function

| Parameter | Observed Effect in Preclinical Models | Mechanism | Reference |

|---|---|---|---|

| Sperm Motility | Decreased | Interference with the cell's ability to swim, essential for fertilization. | newatlas.comaau.edu |

| Fertility | Reduced/Inhibited | Sperm are unable to reach and fertilize an egg due to lack of motility. | sciencedaily.comaau.edu |

| Reversibility | Theoretically Reversible | The target is on mature sperm; new sperm produced after treatment cessation should be unaffected. | aau.edu |

Targetting Testis-Specific Na+/K+-ATPase Isoforms

The mechanism behind Ouabain's effect on sperm is its specific interaction with the Na+/K+-ATPase enzyme, also known as the sodium pump. proteopedia.org This enzyme is composed of subunits, and a particular isoform of the catalytic alpha subunit, known as α4 (or ATP1A4), is found almost exclusively in the testis and specifically on sperm cells. sciencedaily.comaau.edu

The ATP1A4 isoform is critically important for male fertility. sciencedaily.com Its activity is essential for regulating the ion concentrations within sperm, which in turn controls sperm motility and other functions required for fertilization. sciencedaily.com Deletion of the gene for ATP1A4 in male mice leads to complete infertility. sciencedaily.com

Ouabain binds strongly to the ATP1A4 subunit. aau.edu This high affinity makes ATP1A4 an attractive and specific target for male contraception. sciencedaily.com The goal of ongoing research is to design Ouabain analogues that are highly selective for the sperm-specific α4 isoform over the other isoforms found in tissues like the heart, thereby eliminating the risk of cardiac side effects. sciencedaily.comaau.edu

Other Systemic Preclinical Effects and Modalities (e.g., Anti-inflammatory, Immune Modulation)

Beyond reproductive biology, Ouabain has demonstrated significant anti-inflammatory and immunomodulatory properties in various preclinical models. nih.govijpsonline.com It can regulate multiple aspects of the immune system, including the production of inflammatory signaling molecules called cytokines, cell migration, and the function of immune cells like lymphocytes and monocytes. pnas.orgmdpi.com

Ouabain has been shown to reduce inflammation in various models. For instance, it can decrease paw edema in mice induced by inflammatory agents like carrageenan and zymosan. nih.govmdpi.com This anti-inflammatory potential is linked to the inhibition of mediators like prostaglandin (B15479496) E2 and bradykinin. nih.govmdpi.com Furthermore, Ouabain can suppress the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). mdpi.com

The compound also modulates the immune response at a cellular level. It affects lymphocyte proliferation and can alter the function of monocytes, which are key players in the inflammatory process. ijpsonline.com In the central nervous system, Ouabain has shown neuroprotective effects by reducing neuroinflammation. nih.gov Studies in rat models of neuroinflammation found that Ouabain pretreatment could decrease the mRNA levels of pro-inflammatory molecules like inducible nitric oxide synthase (iNOS) and Interleukin-1β (IL-1β) in the hippocampus. These effects are often mediated through complex cell signaling pathways, indicating that Ouabain acts not just as a pump inhibitor but also as a signaling molecule. pnas.org

Interactive Data Table: Summary of Preclinical Anti-inflammatory & Immunomodulatory Effects of Ouabain

| Effect | Model/System | Key Findings | Reference |

|---|---|---|---|

| Anti-inflammatory | Mouse paw edema (carrageenan-induced) | Reduced edema; inhibited prostaglandin E2. | nih.govmdpi.com |

| Cytokine Modulation | In vitro and in vivo models | Suppressed production of pro-inflammatory cytokines IL-6 and TNF-α. | mdpi.com |

| Immune Cell Modulation | Lymphocyte and monocyte cultures | Inhibited lymphocyte proliferation and modulated monocyte function. | ijpsonline.com |

| Neuroinflammation | Rat hippocampus (LPS-induced) | Decreased mRNA for iNOS and IL-1β; showed anti-apoptotic effects. |

Methodological Considerations in Research on Nap Ouabain

Biochemical Assays for Na+/K+-ATPase Activity and Binding

Biochemical assays form the cornerstone of Nap-ouabain research, providing quantitative data on its interaction with its molecular target, the Na+/K+-ATPase. These assays are fundamental for determining the potency and selectivity of this compound and for understanding the enzymatic consequences of its binding.

A primary method to assess the functional effect of this compound is the Na+/K+-ATPase activity assay . This is often accomplished by measuring the rate of ATP hydrolysis in the presence of Na+, K+, and Mg2+. The ouabain-sensitive component of ATP hydrolysis is determined by calculating the difference in activity in the absence and presence of a saturating concentration of ouabain (B1677812). frontiersin.org A common variation of this assay is the measurement of ouabain-suppressible ⁸⁶Rb uptake, which serves as a surrogate for K+ transport by the Na+/K+-ATPase. physiology.org

To directly quantify the binding of this compound to the Na+/K+-ATPase, radioligand binding assays are employed. These typically use tritiated ouabain ([³H]ouabain) to determine the density of binding sites (Bmax) and the dissociation constant (Kd), which is a measure of binding affinity. nih.gov These assays can be performed on crude membrane preparations or purified enzyme and are essential for characterizing the high- and low-affinity binding sites that may be present, corresponding to different Na+/K+-ATPase isoforms. nih.govnih.gov For instance, studies in rat vas deferens identified high-affinity sites with a Kd in the nanomolar range and low-affinity sites with a Kd around 15 µM. nih.gov

The inhibitory potency of this compound is often expressed as the half-maximal inhibitory concentration (IC₅₀), which can vary significantly depending on the specific isoform of the Na+/K+-ATPase α-subunit being targeted.

| Na+/K+-ATPase Isoform | Tissue/Cell System | IC₅₀ Value | Reference |

|---|---|---|---|

| α1β1 | Recombinant (Sf9 cells) | Micromolar to Millimolar Range | acs.org |

| α2β1 | Recombinant (Sf9 cells) | Micromolar Range | acs.org |

| α3β1 | Recombinant (Sf9 cells) | Micromolar Range | acs.org |

| α4β1 | Recombinant (Sf9 cells) | Nanomolar to Picomolar Range | acs.org |

| High-affinity sites (α2 isoform) | Rat Vas Deferens | 0.069 to 0.136 µM (Kd) | nih.gov |

| ADPKD cells (high sensitivity component) | Human Polycystic Kidney Cells | Nanomolar Range | mdpi.com |

Cell Culture Models for Mechanistic Studies

In vitro cell culture models are indispensable tools for dissecting the molecular mechanisms underlying the diverse biological effects of this compound. These models allow for controlled experiments to study cellular processes such as proliferation, apoptosis, cell signaling, and cell-cell adhesion in response to this compound treatment.

A variety of cell lines have been utilized, each offering specific advantages for studying different aspects of this compound's action. For example, Madin-Darby Canine Kidney (MDCK) cells, which form polarized epithelial monolayers, are frequently used to study the effects of this compound on cell polarity, junction formation, and epithelial transport. diva-portal.orgmolbiolcell.org Human cancer cell lines, such as the breast cancer line SK-BR-3, the melanoma lines A375 and SK-Mel-28, and the lung carcinoma line H1299, are used to investigate the anti-proliferative and pro-apoptotic effects of this compound. nih.govmdpi.commdpi.comnih.gov Studies using these models have shown that this compound can induce cell cycle arrest and apoptosis in a dose-dependent manner. nih.govmdpi.com

| Cell Line | Cell Type | Key Research Focus | Observed Effects of this compound | Reference |

|---|---|---|---|---|

| MDCK | Canine Kidney Epithelial | Cell polarity, junction formation, calcium signaling | Alters tight junction integrity, modulates intracellular calcium waves | diva-portal.orgdiva-portal.org |

| Caco-2 | Human Colorectal Adenocarcinoma | Proteomics of Na+/K+-ATPase interacting partners | Triggers interaction of Na+/K+-ATPase with signaling proteins | frontiersin.orgnih.gov |

| SK-BR-3 | Human Breast Cancer | Anti-cancer effects, gene/protein expression | Decreased proliferation, cell cycle arrest, altered Na+/K+-ATPase subunit expression | mdpi.com |

| H1299 | Human Non-small Cell Lung Carcinoma | Na+/K+-ATPase internalization | Induces internalization and lysosomal degradation of the Na+/K+-ATPase | nih.gov |

| RAW 264.7 | Mouse Macrophage | Apoptosis | Inhibited proliferation and induced apoptosis in a dose- and time-dependent manner | who.int |

| eMSCs | Human Endometrial Mesenchymal Stem/Stromal Cells | Apoptosis in 2D vs. 3D culture | Induces apoptosis in 3D spheroids but not in 2D monolayers | mdpi.comresearchgate.net |

Molecular Biology Techniques for Gene and Protein Expression Analysis

To understand how this compound modulates cellular function, it is essential to analyze its effects on gene and protein expression. Molecular biology techniques are critical for identifying the signaling pathways and downstream effector molecules regulated by this compound.

Western blotting is a widely used technique to quantify changes in the expression levels of specific proteins following this compound treatment. This method has been used to show that this compound can alter the expression of Na+/K+-ATPase α and β subunits, as well as key signaling proteins like Src, Akt, and members of the MAPK pathway. mdpi.comnih.govbioscientifica.com Furthermore, changes in the expression of proteins involved in cell cycle regulation (e.g., cyclins) and apoptosis (e.g., Bcl-2 family proteins) have been documented. mdpi.comwho.int

On the level of gene expression, reverse transcription-polymerase chain reaction (RT-PCR) and quantitative PCR (qPCR) are employed to measure changes in the mRNA levels of specific genes. mdpi.comwho.int For a broader, unbiased view of the transcriptomic changes induced by this compound, microarray analysis and RNA sequencing (RNA-seq) are powerful tools. These techniques have identified numerous "Na+/K+-sensitive genes," including immediate early genes like Fos, Jun, and Egr1, whose expression is altered following Na+/K+-ATPase inhibition by this compound. plos.orgnih.govbiorxiv.org

| Molecule | Type | Method of Analysis | Observed Change | Cell/System | Reference |

|---|---|---|---|---|---|

| Na+/K+-ATPase α1 subunit | Protein | Western Blot | Increased or decreased depending on concentration and cell type | SK-BR-3, Rat Astrocytes | mdpi.com |

| c-Fos | Gene/Protein | Microarray, RT-PCR | Upregulated | Rodent Vascular Smooth Muscle Cells | nih.gov |

| Bax | Gene/Protein | qPCR, Western Blot | Upregulated | RAW 264.7 cells, eMSCs | mdpi.comwho.int |

| Bcl-2 / BCLXL | Gene/Protein | qPCR, Western Blot | Downregulated | RAW 264.7 cells, eMSCs | mdpi.comwho.int |

| Phospho-ERK1/2 | Protein | Western Blot | Increased | Rat Sertoli Cells | bioscientifica.com |

| Phospho-Akt | Protein | Western Blot | Increased | Rat Sertoli Cells | bioscientifica.com |

Advanced Imaging Techniques for Intracellular Ion Dynamics and Protein Localization